2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine
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Overview
Description
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a brominated diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine typically involves the bromination of a diphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate as a catalyst and halogenated hydrocarbon as a solvent . This method is efficient and environmentally friendly, with high yields and purity.
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of recyclable reagents and catalysts, as well as optimized reaction conditions, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism by which 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Shares a similar brominated diphenyl structure but lacks the pyridine ring.
5-Bromo-2-chlorobenzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is unique due to the combination of a brominated diphenyl group with a pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C17H12BrN |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(3-bromo-5-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-19-17/h1-12H |
InChI Key |
HUVQTLODBDFDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
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